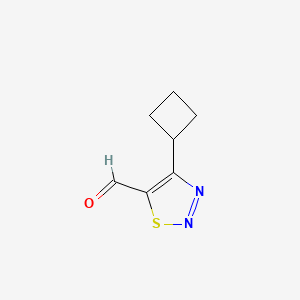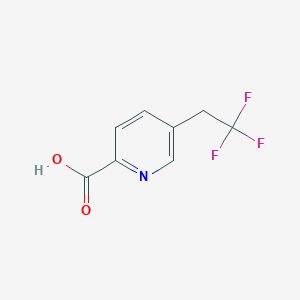
2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethyl)- is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the second position and a trifluoroethyl group at the fifth position. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethyl)- typically involves the introduction of the trifluoroethyl group to a pyridinecarboxylic acid precursor. One common method involves the reaction of 2-pyridinecarboxylic acid with a trifluoroethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethyl)- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and solvent selection, to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property may contribute to its biological activity by facilitating interactions with enzymes, receptors, or other cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Lacks the trifluoroethyl group, resulting in different chemical properties and applications.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Has the carboxylic acid group at the fourth position and is used in the synthesis of various pharmaceuticals.
Uniqueness
The presence of the trifluoroethyl group in 2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethyl)- imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its performance in specific applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H6F3NO2 |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
5-(2,2,2-trifluoroethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)3-5-1-2-6(7(13)14)12-4-5/h1-2,4H,3H2,(H,13,14) |
Clave InChI |
KXQZLPJUICJJFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


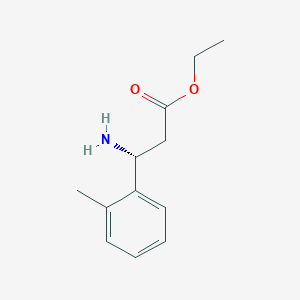
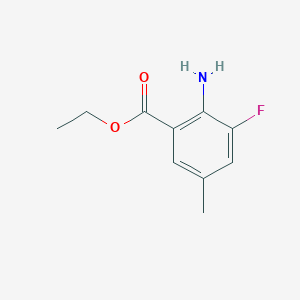
![3-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B15307403.png)
![(2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride](/img/structure/B15307408.png)
![12H-Benzo[b]thioxanthen-12-one](/img/structure/B15307410.png)
![Rac-(4ar,5s,7ar)-octahydro-1h-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15307412.png)
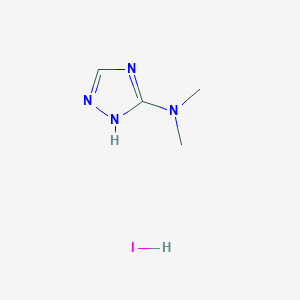
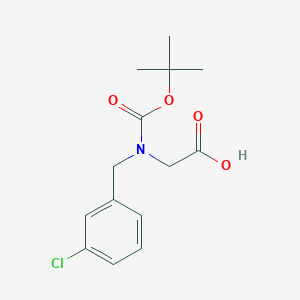

![1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride](/img/structure/B15307462.png)
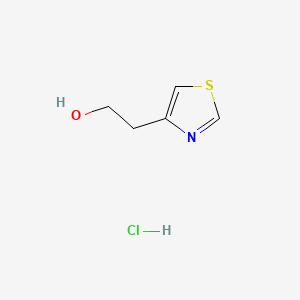

![2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15307486.png)
